Epitinib - 1203902-67-3

Epitinib

Catalog Number: EVT-1797322
CAS Number: 1203902-67-3
Molecular Formula: C24H26N6O2
Molecular Weight: 430.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Epitinib was developed by researchers aiming to improve upon existing EGFR inhibitors by enhancing selectivity and potency against resistant cancer cell lines. It is classified under the category of targeted therapy agents, specifically focusing on oncogenic signaling pathways involving receptor tyrosine kinases.

Synthesis Analysis

Methods and Technical Details

The synthesis of Epitinib involves several key steps, typically starting from commercially available precursors. The synthetic route generally includes the following stages:

  1. Formation of Core Structure: Initial reactions involve the construction of the quinazoline core, which is pivotal for EGFR inhibition.
  2. Functionalization: Subsequent steps involve introducing various substituents that enhance the binding affinity for EGFR. This may include nucleophilic substitutions and coupling reactions.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity levels necessary for biological evaluation.

The detailed synthetic pathway can be complex, often requiring careful control of reaction conditions such as temperature and pH to optimize yield and minimize by-products.

Molecular Structure Analysis

Structure and Data

Epitinib's molecular structure features a quinazoline ring with various substituents that confer its biological activity. The following data characterizes its structure:

  • Molecular Formula: C₂₂H₂₃N₅O₂
  • Molecular Weight: 393.45 g/mol
  • Key Functional Groups: The presence of an amine group, methoxy groups, and a carbonyl moiety are significant for its interaction with the EGFR.

The three-dimensional conformation of Epitinib allows it to fit into the ATP-binding site of the EGFR, inhibiting its kinase activity.

Chemical Reactions Analysis

Reactions and Technical Details

Epitinib undergoes several chemical reactions during its synthesis:

  1. Nucleophilic Substitution: This reaction is critical in forming the final structure where nucleophiles attack electrophilic centers on the substrate.
  2. Coupling Reactions: These are employed to introduce aromatic groups that enhance biological activity.
  3. Reduction Reactions: Certain functional groups may require reduction to achieve the desired electronic properties for optimal binding.

Each reaction step must be optimized for conditions such as solvent choice, temperature, and catalyst use to ensure high yields and purity.

Mechanism of Action

Process and Data

Epitinib exerts its antitumor effects primarily through selective inhibition of the EGFR tyrosine kinase activity. The mechanism involves:

  1. Binding to EGFR: Epitinib binds competitively to the ATP-binding site of the receptor.
  2. Inhibition of Phosphorylation: By preventing ATP from binding, Epitinib inhibits the phosphorylation of downstream signaling molecules involved in cell proliferation and survival.
  3. Induction of Apoptosis: The blockade of these pathways leads to increased apoptosis in cells that depend on EGFR signaling for survival.

Studies have shown that Epitinib effectively reduces tumor growth in models expressing resistant forms of EGFR, highlighting its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Epitinib possesses several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to basic environments or light.
  • Melting Point: Approximately 120-125 °C, indicating solid-state stability at room temperature.

These properties are essential for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Epitinib is primarily investigated for its use in treating non-small cell lung cancer, particularly in patients with specific mutations in the EGFR gene. Its applications extend beyond oncology into research settings where it serves as a tool compound for studying EGFR signaling pathways and resistance mechanisms in cancer therapy.

Introduction to Epitinib in Targeted Cancer Therapy

Role of EGFR Tyrosine Kinase Inhibitors in Oncology

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) represent a cornerstone of precision oncology, selectively targeting aberrant signaling pathways driven by EGFR mutations. The EGFR, a transmembrane glycoprotein with intrinsic tyrosine kinase activity, regulates critical cellular processes including proliferation, differentiation, and survival through downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR. Dysregulation via mutations (e.g., exon 19 deletions, L858R) or overexpression occurs in numerous solid tumors, particularly non-small cell lung cancer (NSCLC), where it serves as a primary oncogenic driver in 10–15% of Western and 30–40% of Asian patients [1] [3] [7].

The evolution of EGFR TKIs spans four generations, each addressing limitations of prior agents:

  • First-generation (gefitinib, erlotinib): Reversible ATP-competitive inhibitors demonstrated superiority over chemotherapy in EGFR-mutant NSCLC, with median progression-free survival (mPFS) of 10 months versus 5 months for chemotherapy. However, they are susceptible to resistance mutations like T790M [1] [7].
  • Second-generation (afatinib, dacomitinib): Irreversible covalent binders (acrylamide warheads) inhibit pan-HER receptors, extending mPFS to 11.1–14.7 months. Their broader target profile increases toxicity (e.g., rash, diarrhea), limiting clinical utility [1] [2].
  • Third-generation (osimertinib, almonertinib): Designed to overcome T790M resistance via mutant-selective inhibition while sparing wild-type EGFR. Osimertinib achieved mPFS of 17.8–38.6 months in clinical trials and exhibits enhanced central nervous system (CNS) penetration [1] [7].
  • Fourth-generation (e.g., BLU-945): Experimental agents targeting tertiary mutations (e.g., C797S) post-osimertinib failure, currently in clinical development [2] [7].

Table 1: Evolution of EGFR Tyrosine Kinase Inhibitors

GenerationRepresentative AgentsKey Mutations TargetedMedian PFS (Months)Primary Limitations
FirstGefitinib, ErlotinibEx19del, L858R10.0T790M resistance
SecondAfatinib, DacomitinibEx19del, L858R11.1–14.7Dose-limiting toxicity
ThirdOsimertinib, AlmonertinibEx19del, L858R, T790M17.8–38.6C797S resistance
FourthBLU-945, TQB3804C797S, T790MUnder investigationPreclinical/early phase

Despite these advances, primary and acquired resistance remain challenges. Approximately 50% of resistance to first/second-generation TKIs is mediated by T790M, while C797S mutations drive ~40% of osimertinib resistance [1] [2]. Additionally, brain metastases develop in ~25–40% of EGFR-mutant NSCLC patients due to inadequate CNS penetration of early TKIs, necessitating inhibitors with optimized blood-brain barrier (BBB) permeability [4] [7].

Epitinib’s Emergence as a Brain-Penetrant EGFR Inhibitor

Epitinib (also known as Zorifertinib, code name AZD3759) is a third-generation EGFR TKI engineered explicitly to address the unmet need for effective CNS control in EGFR-driven malignancies. Its development stemmed from the observation that first-generation TKIs achieve cerebrospinal fluid (CSF) concentrations <5% of plasma levels due to efflux transporters (e.g., P-glycoprotein) and limited passive diffusion [4] [9].

Molecular Design and Pharmacological Profile:Epitinib features a pyrimidine-based core structure modified for enhanced BBB penetration. Key design elements include:

  • Reduced molecular weight and polarity: Optimizes passive diffusion across endothelial tight junctions.
  • High lipophilicity (cLogP ~3.5): Facilitates transcellular membrane permeability without P-glycoprotein substrate recognition.
  • Irreversible covalent binding: Acrylamide group forms a bond with Cys797 in the EGFR ATP-binding pocket, conferring activity against activating (Ex19del, L858R) and resistance (T790M) mutations [2] [4] [6].

Preclinical studies demonstrated Epitinib’s superior BBB penetration:

  • In murine models, the brain-to-plasma ratio reached 0.8–1.0 (vs. 0.05 for gefitinib), indicating near-equivalent distribution.
  • CSF concentrations in non-human primates were 97% of unbound plasma levels, confirming robust CNS availability [4].

Table 2: Preclinical CNS Penetration of EGFR Inhibitors

ParameterEpitinibGefitinibErlotinibOsimertinib
Brain-to-Plasma Ratio0.8–1.00.01–0.050.02–0.080.3–0.5
CSF/Unbound Plasma Ratio0.970.010.050.15
P-gp SubstrateNoYesYesWeak

Clinical Validation:Phase I/II trials (NCT02228369) in EGFR-mutant NSCLC patients with brain metastases (BM) or leptomeningeal disease (LMD) revealed:

  • Intracranial objective response rate (ORR-IC): 64.5% in T790M-positive BM patients.
  • Median progression-free survival (mPFS): 8.2 months in heavily pretreated LMD cohorts.
  • CNS disease control rate (DCR): 88% at 12 weeks, confirming sustained intracranial efficacy [4] [9].

Notably, Epitinib retained activity against EGFR T790M and uncommon mutations (e.g., G719X), positioning it as a versatile CNS-focused therapeutic. In 2024, Epitinib received regulatory approval in China for EGFR T790M-positive NSCLC with CNS involvement, marking a significant milestone for brain-metastatic populations [2] [4].

Mechanistic Advantages in Primary Brain Tumors:Beyond NSCLC, Epitinib shows promise in primary glioblastoma (GBM), where EGFR alterations (e.g., EGFRvIII) occur in 40–50% of cases. Unlike earlier TKIs that failed clinically due to poor BBB penetration and tumor heterogeneity, Epitinib achieves micromolar concentrations in gliomas. Preclinical GBM models demonstrated:

  • Suppression of pEGFR, pAKT, and pERK by >70% at 50 nM doses.
  • Synergy with radiotherapy via disruption of radiation-induced EGFR nuclear translocation [4].

These properties underscore Epitinib’s potential to overcome the "pharmacodynamic failure" that limited prior EGFR-directed approaches in CNS malignancies.

Properties

CAS Number

1203902-67-3

Product Name

Epitinib

IUPAC Name

4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide

Molecular Formula

C24H26N6O2

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C24H26N6O2/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30/h1,6-8,13-16H,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27)

InChI Key

DQAZPZIYEOGZAF-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.